2-Azido-6-bromopyridine
Overview
Description
2-Azido-6-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-6-bromopyridine typically involves the azidation of 6-bromopyridine. One common method is the nucleophilic substitution reaction where 6-bromopyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-6-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Cycloaddition Reactions: The azido group is highly reactive in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Various substituted pyridines.
Cycloaddition: Triazoles.
Reduction: Amino-substituted pyridines.
Scientific Research Applications
2-Azido-6-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Biology: The compound is utilized in bioorthogonal chemistry, where it serves as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Azido-6-bromopyridine primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various chemical and biological processes. Additionally, the bromine atom can participate in substitution reactions, allowing for further functionalization of the pyridine ring.
Comparison with Similar Compounds
2-Azidopyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromopyridine: Lacks the azido group, limiting its applications in cycloaddition reactions.
2-Azido-5-bromopyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 2-Azido-6-bromopyridine is unique due to the presence of both the azido group and the bromine atom, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
2-azido-6-bromopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZYVWNSABEYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.